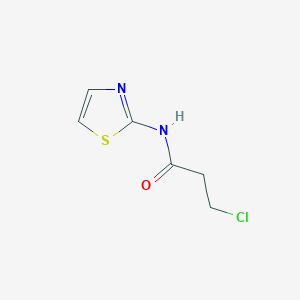

3-Chloro-N-1,3-thiazol-2-ylpropanamide

Description

Properties

IUPAC Name |

3-chloro-N-(1,3-thiazol-2-yl)propanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2OS/c7-2-1-5(10)9-6-8-3-4-11-6/h3-4H,1-2H2,(H,8,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHWVBJWYICRJIZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=N1)NC(=O)CCCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemo Enzymatic Approaches for 3 Chloro N 1,3 Thiazol 2 Ylpropanamide

Retrosynthetic Disconnection Analysis and Key Precursor Identification

Retrosynthetic analysis is a foundational strategy in organic synthesis that involves deconstructing a target molecule into simpler, readily available starting materials. For 3-Chloro-N-1,3-thiazol-2-ylpropanamide, the most logical and common disconnection point is the amide bond (C-N bond). This disconnection simplifies the molecule into two key precursors: an amine component and a carboxylic acid derivative.

Disconnection of the Amide Bond: Cleaving the amide linkage between the thiazole (B1198619) ring and the propanoyl group yields 2-aminothiazole (B372263) and a 3-chloropropanoyl synthon.

This analysis identifies the following primary precursors:

2-Aminothiazole: A heterocyclic amine that serves as the nucleophilic component in the amide bond formation.

3-Chloropropanoic Acid (or its activated form): An aliphatic carboxylic acid containing the required chloro-substituted three-carbon chain. For practical synthesis, this is typically used in an activated form, most commonly as 3-chloropropanoyl chloride , to facilitate the reaction with the amine.

The synthesis, therefore, hinges on the successful coupling of these two building blocks.

Conventional Synthetic Routes to this compound

Conventional methods for synthesizing this compound primarily rely on well-established amidation reactions. These routes are characterized by their reliability and straightforward execution, typically involving the acylation of the amine precursor.

N-Acylation Reactions Involving 2-Aminothiazole

The most direct and widely practiced method for forming the target amide is the N-acylation of 2-aminothiazole. This reaction involves the nucleophilic attack of the amino group of 2-aminothiazole on an electrophilic carbonyl carbon of a 3-chloropropanoyl derivative. The most common electrophile used for this purpose is 3-chloropropanoyl chloride.

The general reaction is as follows: 2-Aminothiazole reacts with 3-chloropropanoyl chloride, typically in the presence of a base to neutralize the hydrochloric acid byproduct, yielding this compound.

This type of acylation is a standard procedure for preparing amides from 2-aminothiazole derivatives. For instance, similar syntheses involve reacting 2-aminothiazole with other acyl chlorides, such as chloroacetyl chloride or substituted benzoyl chlorides, to produce the corresponding N-thiazolyl amides. nih.govijpsr.comnih.govresearchgate.net

Regioselective Halogenation Strategies for the Propanoyl Moiety

Achieving the desired 3-chloro substitution on the propanoyl group is critical. The most efficient and regioselective strategy is not to halogenate the propanoyl moiety after it has been attached to the thiazole ring, but rather to employ a starting material that already contains the chlorine atom at the correct position. Therefore, the synthesis relies on precursors like 3-chloropropanoic acid or 3-chloropropanoyl chloride.

Direct chlorination of N-(1,3-thiazol-2-yl)propanamide would likely result in a mixture of products, with potential chlorination at the α-position (2-position) or other less predictable sites, and could also lead to reactions on the electron-rich thiazole ring. Using a pre-halogenated building block ensures that the chlorine is exclusively located at the 3-position of the propanoyl chain, guaranteeing the regiochemical outcome of the final product. Methodologies for the regioselective halogenation of arenes and heterocycles have been developed, but their application to an aliphatic chain attached to a heterocycle is not the preferred route for this specific target molecule. nih.gov

Optimization of Reaction Parameters for Maximum Yield and Purity

The efficiency of the N-acylation reaction is highly dependent on several parameters. Optimizing these conditions is crucial for maximizing the yield and purity of this compound. Key parameters include the choice of solvent, base, temperature, and reaction time. Based on analogous reactions reported in the literature for the acylation of 2-aminothiazole derivatives, typical conditions can be summarized. nih.govijpsr.comnih.govresearchgate.net

| Parameter | Common Choices | Purpose/Rationale |

| Solvent | Acetone, Chloroform, Pyridine, Tetrahydrofuran (THF) | To dissolve reactants and facilitate the reaction. The choice depends on reactant solubility and reaction temperature. |

| Base | Pyridine, Triethylamine (TEA), Potassium Carbonate (K₂CO₃) | To act as a scavenger for the HCl produced during the reaction with acyl chlorides, driving the equilibrium towards product formation. |

| Temperature | Room Temperature to Reflux | The required temperature depends on the reactivity of the specific acylating agent and amine. Reactions are often heated to ensure completion. |

| Acylating Agent | 3-Chloropropanoyl chloride | Provides a highly reactive electrophilic carbonyl for efficient acylation of the amine. |

By carefully selecting and controlling these parameters, the synthesis can be optimized to produce the desired compound with high efficiency while minimizing the formation of byproducts.

Advanced and Sustainable Synthetic Approaches

While conventional methods are effective, modern organic synthesis emphasizes the development of more sustainable and atom-economical processes. For amide bond formation, this involves moving away from stoichiometric activating agents toward catalytic methods.

Catalytic Strategies for Amide Bond Formation

Advanced synthetic strategies aim to form the amide bond directly from the carboxylic acid (3-chloropropanoic acid) and the amine (2-aminothiazole) without first converting the acid to a more reactive species like an acyl chloride. ucl.ac.uk This approach, known as direct amidation, is more environmentally friendly as it reduces waste. ucl.ac.uk

These catalytic methods often face challenges due to the high activation energy required to dehydrate the intermediate ammonium (B1175870) carboxylate salt. researchgate.net However, significant progress has been made using various catalytic systems:

Boric Acid and Boronic Acid Catalysts: These catalysts can facilitate the dehydration required for amide bond formation.

Transition Metal Catalysts: Catalysts based on metals like titanium, zirconium, and others have been developed for direct amidation, often requiring elevated temperatures to remove water. researchgate.net

Organocatalysts: Various metal-free organic molecules can also catalyze the formation of amide bonds.

For the synthesis of this compound, a potential advanced route would involve the direct coupling of 2-aminothiazole and 3-chloropropanoic acid using one of these catalytic systems. Such a process would typically require conditions that allow for the removal of water, for example, by azeotropic distillation with a Dean-Stark apparatus or by using molecular sieves. ucl.ac.uk While these catalytic methods represent the forefront of sustainable amide synthesis, their application to specific substrates like 2-aminothiazole requires dedicated optimization. ucl.ac.ukresearchgate.net

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the synthesis of this compound is crucial for developing environmentally benign and sustainable manufacturing processes. While specific green synthetic routes for this compound are not extensively detailed in publicly available literature, a general approach involving the acylation of 2-aminothiazole with 3-chloropropanoyl chloride can be analyzed through the lens of the twelve principles of green chemistry.

A plausible synthetic route involves the reaction of 2-aminothiazole with 3-chloropropanoyl chloride. Key green chemistry considerations for this synthesis would focus on:

Atom Economy: The atom economy of this reaction is inherently high, as the majority of the atoms from the reactants are incorporated into the final product. Optimizing reaction conditions to achieve high yields is paramount to maximizing atom economy in practice.

Use of Safer Solvents and Auxiliaries: Traditional amide synthesis often employs chlorinated solvents like dichloromethane (B109758) or chloroform. Green alternatives would involve the use of less hazardous solvents such as 2-methyltetrahydrofuran, cyclopentyl methyl ether, or even water if the reactants' solubility and stability permit. Solvent-free conditions, where the reaction is run neat, would be an even more environmentally friendly option. bepls.commdpi.comacs.orgnih.gov

Design for Energy Efficiency: Conducting the synthesis at ambient temperature and pressure would reduce energy consumption. If heating is required, efficient heat transfer methods and the use of catalytic processes that lower the activation energy can contribute to energy efficiency.

Use of Renewable Feedstocks: While the immediate precursors, 2-aminothiazole and 3-chloropropanoyl chloride, are typically derived from petrochemical sources, research into bio-based routes for similar heterocyclic compounds and carboxylic acid derivatives is an active area of green chemistry.

Reduce Derivatives: The proposed synthesis is a direct one-step process, avoiding the need for protecting groups on the 2-aminothiazole, which aligns with the principle of reducing unnecessary derivatization.

Catalysis: The use of a catalyst to promote the reaction instead of a stoichiometric base could improve the environmental profile of the synthesis. For instance, certain Lewis acids or enzymatic catalysts could potentially facilitate the acylation under milder conditions.

The following table summarizes the application of green chemistry principles to the proposed synthesis of this compound.

| Green Chemistry Principle | Application in the Synthesis of this compound |

| Prevention | Optimize reaction conditions to maximize yield and minimize byproducts. |

| Atom Economy | The direct amidation reaction inherently possesses a good atom economy. |

| Less Hazardous Chemical Syntheses | Replace hazardous reagents and solvents with safer alternatives. |

| Designing Safer Chemicals | The inherent properties of the product are fixed, but the process to make it can be made safer. |

| Safer Solvents and Auxiliaries | Utilize greener solvents like water, ethanol, or conduct the reaction under solvent-free conditions. bepls.commdpi.comacs.orgnih.gov |

| Design for Energy Efficiency | Perform the reaction at ambient temperature and pressure if feasible. |

| Use of Renewable Feedstocks | Explore bio-based sources for the starting materials in the long term. |

| Reduce Derivatives | Employ a direct synthesis without the use of protecting groups. |

| Catalysis | Investigate catalytic alternatives to stoichiometric reagents. |

| Design for Degradation | This principle is more relevant to the product's lifecycle than its synthesis. |

| Real-time analysis for Pollution Prevention | Implement in-process monitoring to control reaction parameters and prevent runaway reactions or byproduct formation. |

| Inherently Safer Chemistry for Accident Prevention | Choose reagents and conditions that minimize the risk of explosions, fires, and accidental releases. |

Flow Chemistry and Continuous Processing for Scalable Production

Flow chemistry, or continuous flow processing, offers significant advantages for the scalable production of this compound, enhancing safety, efficiency, and consistency compared to traditional batch methods. researchgate.netnih.govrsc.org The synthesis, which likely involves the reaction of 2-aminothiazole with 3-chloropropanoyl chloride, is well-suited for adaptation to a continuous flow setup.

In a typical flow process, streams of the reactants are continuously pumped and mixed in a reactor, which can be a simple tube or a more complex microreactor. The product stream then exits the reactor for downstream processing. Key benefits of applying flow chemistry to this synthesis include:

Enhanced Safety: The reaction between an acid chloride and an amine can be highly exothermic. In a flow reactor, the small reaction volume at any given time significantly improves heat dissipation and reduces the risk of thermal runaway. This is a major advantage over large-scale batch reactors where heat management can be challenging.

Improved Control and Consistency: Flow reactors allow for precise control over reaction parameters such as temperature, pressure, residence time, and stoichiometry. This level of control leads to a more consistent product quality and higher yields.

Scalability: Scaling up production in a flow system is typically achieved by running the process for a longer duration or by "numbering-up" (running multiple reactors in parallel), rather than by increasing the size of the reactor. This avoids the challenges and potential hazards associated with large-scale batch processes.

Increased Efficiency: The high surface-area-to-volume ratio in flow reactors enhances mass and heat transfer, often leading to faster reaction times and higher conversions. acs.org This can result in a higher throughput and reduced operational costs.

Integration of In-line Analysis and Purification: Flow systems can be readily integrated with in-line analytical techniques (e.g., IR, UV-Vis) for real-time monitoring of the reaction progress. Downstream purification steps, such as extraction and crystallization, can also be incorporated into a continuous process.

The table below outlines a conceptual flow process for the synthesis of this compound.

| Process Step | Description | Flow Chemistry Implementation | Advantages |

| Reactant Introduction | 2-aminothiazole and 3-chloropropanoyl chloride are introduced into the system. | Two separate streams of the reactants, dissolved in a suitable solvent, are continuously pumped into the reactor. | Precise stoichiometric control. |

| Mixing and Reaction | The reactants are mixed and allowed to react. | The reactant streams converge in a static mixer before entering a temperature-controlled reactor coil. | Efficient mixing and heat transfer, leading to faster and more controlled reactions. acs.org |

| Quenching and Neutralization | The reaction is stopped, and the byproduct (HCl) is neutralized. | A stream of a basic solution is introduced into the product stream to quench the reaction and neutralize the acid. | Immediate quenching prevents the formation of impurities. |

| Work-up and Purification | The product is separated from the reaction mixture. | The neutralized stream can be directed to a continuous liquid-liquid extractor for purification. | Automated and continuous purification reduces manual handling. |

| Product Isolation | The final product is isolated. | The purified product stream can be fed into a continuous crystallizer to obtain the solid product. | Consistent crystal size and purity. |

Stereoselective Synthesis of Chiral Analogs

The molecule this compound itself is not chiral. However, the development of stereoselective synthetic methods is highly relevant for the preparation of its chiral analogs, which could have applications in various fields, including agrochemicals and pharmaceuticals. Chiral analogs could be designed by introducing a stereocenter in the propanamide side chain or on the thiazole ring.

For instance, a chiral analog could be 3-Chloro-2-methyl-N-1,3-thiazol-2-ylpropanamide. The synthesis of such a compound would require a stereoselective approach to control the configuration of the newly introduced chiral center.

Methodologies for the stereoselective synthesis of chiral amides often involve:

Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the amine or the carboxylic acid precursor to direct the stereochemical outcome of a subsequent reaction. The auxiliary is then removed to yield the enantiomerically enriched product.

Chiral Catalysts: The use of a chiral catalyst, such as a chiral Lewis acid or a chiral organocatalyst, can promote the enantioselective formation of the desired stereoisomer.

Enzymatic Resolutions: Enzymes, such as lipases, can be used to selectively react with one enantiomer of a racemic mixture, allowing for the separation of the two enantiomers.

In the context of synthesizing chiral analogs of this compound, a key strategy would be the stereoselective synthesis of a chiral 3-chloropropanoic acid derivative, followed by its coupling with 2-aminothiazole.

The following table presents a comparison of potential stereoselective methodologies for the synthesis of a chiral analog like 3-Chloro-2-methyl-N-1,3-thiazol-2-ylpropanamide.

| Methodology | Description | Potential Application | Advantages | Disadvantages |

| Asymmetric Alkylation | Enantioselective alkylation of a propanoic acid derivative using a chiral catalyst or auxiliary. | Synthesis of enantiomerically enriched 2-methyl-3-chloropropanoic acid. | High enantioselectivities can often be achieved. | May require cryogenic temperatures and expensive catalysts. |

| Asymmetric Hydrogenation | Enantioselective hydrogenation of an unsaturated precursor, such as 2-methyl-3-chloroacrylic acid, using a chiral metal catalyst. | Reduction of a double bond to create the chiral center. | Often highly efficient and can be performed on a large scale. | Requires specialized equipment for handling hydrogen gas. |

| Kinetic Resolution | Selective reaction of one enantiomer in a racemic mixture of 2-methyl-3-chloropropanoic acid with a chiral resolving agent or an enzyme. | Separation of a racemic mixture of the carboxylic acid precursor. | Can be a simple and effective method for obtaining enantiomerically pure material. | The maximum theoretical yield for the desired enantiomer is 50%. |

The synthesis of chiral thiazole-containing molecules is also an area of significant research interest. nih.govnih.gov Methodologies for introducing chirality onto the thiazole ring itself or on substituents attached to it could be employed to create a different class of chiral analogs of the target compound.

Advanced Spectroscopic and Structural Elucidation of 3 Chloro N 1,3 Thiazol 2 Ylpropanamide and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the elucidation of the molecular structure of 3-Chloro-N-1,3-thiazol-2-ylpropanamide in solution. The analysis of one-dimensional (¹H and ¹³C) and multi-dimensional NMR spectra provides unambiguous assignment of all proton and carbon signals, confirming the connectivity of the atoms within the molecule.

A ¹H NMR spectrum of this compound in a suitable solvent, such as DMSO-d₆, is expected to exhibit distinct signals corresponding to the protons of the thiazole (B1198619) ring and the chloropropanamide side chain. spectrabase.com The two protons of the thiazole ring would likely appear as doublets in the aromatic region, with their coupling constant indicating their ortho relationship. The methylene (B1212753) protons of the chloropropanamide moiety would present as two triplets, due to coupling with each other. The NH proton of the amide linkage would typically appear as a broad singlet.

The ¹³C NMR spectrum would complement the proton data, showing distinct resonances for each carbon atom in the molecule. The carbonyl carbon of the amide would be observed at the downfield end of the spectrum, while the carbons of the thiazole ring would appear in the aromatic region. The aliphatic carbons of the chloropropyl group would be found at the upfield end of the spectrum.

To unequivocally assign all proton and carbon signals and to confirm the molecular structure, a series of two-dimensional (2D) NMR experiments are employed. sdsu.eduyoutube.comslideshare.net

COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum reveals correlations between protons that are coupled to each other. For this compound, this experiment would show cross-peaks between the two thiazole ring protons, confirming their adjacency. It would also display a correlation between the two methylene groups of the chloropropyl side chain.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. The HSQC spectrum is crucial for assigning the carbon signals based on the already assigned proton signals. For instance, the proton signals of the thiazole ring will show correlations to their corresponding carbon signals in the ¹³C NMR spectrum.

| Technique | Purpose | Expected Correlations for this compound |

| COSY | Identifies ¹H-¹H spin-spin coupling networks. | - Correlation between thiazole ring protons.- Correlation between the two CH₂ groups of the side chain. |

| HSQC | Correlates directly bonded ¹H and ¹³C nuclei. | - Thiazole protons to their respective carbons.- CH₂ protons to their respective carbons. |

| HMBC | Shows long-range (2-3 bond) ¹H-¹³C correlations. | - NH proton to the carbonyl carbon.- Thiazole protons to other thiazole carbons.- CH₂ protons to the carbonyl carbon. |

While solution-state NMR provides information about the molecule's structure in a solvated state, solid-state NMR (ssNMR) is a powerful technique for characterizing the compound in its solid form. This is particularly important for studying polymorphism, where a compound can exist in different crystal structures, and for analyzing amorphous forms. psu.edu Different polymorphs of a compound can exhibit distinct ssNMR spectra due to variations in their crystal packing and molecular conformation. mdpi.comresearchgate.net By analyzing the chemical shifts and line widths in the ssNMR spectra, it is possible to identify and differentiate between various solid forms of this compound.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) is a critical technique for determining the elemental composition of a molecule with high accuracy and for studying its fragmentation patterns. rsc.org For this compound, HRMS would provide a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of its elemental formula (C₆H₇ClN₂OS).

Electron ionization (EI) mass spectrometry would reveal the fragmentation pattern of the molecule, providing further structural confirmation. The fragmentation of thiazole derivatives often follows specific pathways. rsc.org For this compound, characteristic fragmentation would likely involve:

Alpha-cleavage adjacent to the carbonyl group, leading to the loss of the chloropropyl radical.

Cleavage of the amide bond , resulting in fragments corresponding to the thiazole amine and the chloropropionyl cation.

Loss of a chlorine atom from the side chain.

Fragmentation of the thiazole ring itself.

| Fragment Ion (m/z) | Possible Structure/Loss |

| [M]+ | Molecular ion |

| [M - Cl]+ | Loss of a chlorine atom |

| [M - C₃H₄ClO]+ | Loss of the chloropropionyl group |

| [C₃H₂NS]+ | Fragment from the thiazole ring |

| [C₃H₅ClO]+ | Chloropropionyl cation |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule. researchgate.netresearchgate.net The IR and Raman spectra of this compound would exhibit characteristic absorption bands corresponding to the various vibrations of its constituent bonds.

N-H Stretch: A characteristic band for the N-H stretching vibration of the secondary amide would be expected in the region of 3200-3400 cm⁻¹. The position and shape of this band can be indicative of hydrogen bonding. researchgate.net

C=O Stretch: A strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the amide group (Amide I band) would be prominent in the spectrum, typically in the range of 1630-1680 cm⁻¹.

N-H Bend: The N-H bending vibration (Amide II band) is expected to appear around 1520-1570 cm⁻¹.

C-N Stretch: The C-N stretching vibration of the amide would be observed in the 1200-1300 cm⁻¹ region.

Thiazole Ring Vibrations: The thiazole ring will have a series of characteristic stretching and bending vibrations. C=N and C=C stretching vibrations within the ring are expected in the 1400-1600 cm⁻¹ region.

C-Cl Stretch: A band corresponding to the C-Cl stretching vibration of the chloropropyl group would be present in the fingerprint region, typically between 600 and 800 cm⁻¹.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Functional Group |

| N-H stretch | 3200-3400 | Amide |

| C=O stretch (Amide I) | 1630-1680 | Amide |

| N-H bend (Amide II) | 1520-1570 | Amide |

| C=N/C=C stretch | 1400-1600 | Thiazole ring |

| C-N stretch | 1200-1300 | Amide |

| C-Cl stretch | 600-800 | Alkyl halide |

X-ray Crystallography for Absolute Stereochemistry and Crystal Packing Analysis

Single-crystal X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique can provide precise information about bond lengths, bond angles, and the absolute stereochemistry of the molecule. For this compound, an X-ray crystal structure would confirm the planar geometry of the thiazole ring and the conformation of the chloropropanamide side chain. nih.gov

Furthermore, X-ray crystallography reveals how molecules are arranged in the crystal lattice, a phenomenon known as crystal packing. nih.gov This analysis provides insights into intermolecular interactions, such as hydrogen bonding and van der Waals forces, which govern the stability of the crystal structure. In the case of this compound, it is likely that the amide N-H group and the nitrogen atom of the thiazole ring participate in intermolecular hydrogen bonding, potentially forming dimers or extended networks in the solid state. researchgate.netnih.gov

Mechanistic Investigations of 3 Chloro N 1,3 Thiazol 2 Ylpropanamide Interactions at the Molecular Level Excluding Clinical Human Data

Biochemical Pathway Modulation Studies (e.g., enzyme inhibition, receptor binding kinetics)

Research into the biochemical effects of 3-Chloro-N-1,3-thiazol-2-ylpropanamide has pointed towards the disruption of ribosomal activity as its primary mechanism of action. mda.state.mn.usnih.gov This modulation of a critical biochemical pathway is central to its nematicidal effects.

In Vitro Enzyme Assays and Kinetic Characterization in Model Systems

While the overarching mechanism of this compound is understood to be the inhibition of protein synthesis, detailed in vitro enzyme assays and kinetic characterizations are not extensively available in public literature. The primary target is believed to be the nematode ribosome, a complex molecular machine responsible for protein synthesis, rather than a single enzyme that can be isolated for classical kinetic studies. nih.gov

In vitro translation assays, which reconstitute the protein synthesis machinery in a cell-free environment, are standard methods for studying compounds that interfere with ribosomal function. jmb.or.krnih.gov Such assays could provide quantitative data on the inhibitory effects of this compound. For instance, a typical assay might measure the inhibition of the synthesis of a reporter protein, such as luciferase, in the presence of varying concentrations of the compound. This would allow for the determination of key kinetic parameters, such as the half-maximal inhibitory concentration (IC50). However, specific studies applying these methods to this compound and detailing its kinetic profile are not readily found in the reviewed literature.

Ligand-Target Binding Studies using Recombinant Proteins or Cell-Free Extracts

Direct binding studies to confirm the interaction between this compound and its putative ribosomal target are crucial for a complete mechanistic understanding. Techniques such as radioligand binding assays, surface plasmon resonance (SPR), or isothermal titration calorimetry (ITC) could be employed to characterize the binding affinity and thermodynamics of this interaction. These studies would ideally use purified nematode ribosomes or recombinant ribosomal proteins.

Currently, there is a lack of publicly available data from such ligand-target binding studies for this compound. The specific ribosomal protein or rRNA sequence that constitutes the binding site has not been definitively elucidated in the public domain, which is a prerequisite for detailed binding studies with recombinant components.

Cellular Target Identification and Pathway Perturbation in Non-Human Biological Systems

Phenotypic characterization of nematodes, such as Caenorhabditis elegans and various plant-parasitic species, in the presence of this compound has been instrumental in identifying its cellular target. blogspot.com The observed effects, such as paralysis and mortality, are consistent with the disruption of a vital cellular process like protein synthesis. nih.gov

Proteomic and Metabolomic Profiling in Microbial, Plant, or Insect Models

Global profiling of proteins (proteomics) and metabolites (metabolomics) in nematodes following exposure to this compound would offer a systems-level view of its impact. Such studies could reveal downstream consequences of ribosomal inhibition and potentially identify compensatory mechanisms or secondary targets. For example, a significant upregulation of stress-response proteins or alterations in amino acid pools would be expected consequences of protein synthesis inhibition.

While proteomic and metabolomic studies are powerful tools for investigating the mode of action of xenobiotics in nematodes, specific research detailing the proteomic or metabolomic shifts in any non-human biological system in response to this compound has not been identified in the available literature.

Gene Expression and Transcriptomic Analysis in Response to Compound Exposure

Transcriptomic analysis, typically through RNA sequencing, can reveal changes in gene expression that occur in an organism upon exposure to a chemical compound. In the context of this compound, this could provide insights into the cellular stress response pathways activated by ribosomal disruption. For example, genes involved in protein folding, degradation, and ribosome biogenesis might be differentially expressed.

Despite the utility of this approach, specific transcriptomic studies on nematodes or other non-human models exposed to this compound are not present in the reviewed scientific literature. Such data would be invaluable in corroborating the proposed mechanism of action and uncovering the broader cellular response to this compound. One study on a derivative of Tioxazafen, however, did utilize transcriptomic analysis to investigate its effect on Bursaphelenchus xylophilus, suggesting a different mode of action for the derivative by affecting the acetylcholine (B1216132) receptor. nih.gov

Structure-Mechanism Relationships through Site-Directed Mutagenesis and Rational Design

A definitive confirmation of the binding site of this compound within the nematode ribosome would come from site-directed mutagenesis studies. Once the putative binding pocket on a ribosomal protein (such as the L3 protein, which is a component of the large ribosomal subunit) or rRNA is identified, specific amino acid or nucleotide residues could be altered. nih.gov A loss of or reduction in the inhibitory activity of the compound in nematodes expressing the mutated ribosome would provide strong evidence for a direct interaction at that site.

To date, no studies employing site-directed mutagenesis to elucidate the structural basis of this compound's interaction with the nematode ribosome have been published. This line of research would be a critical next step in fully understanding its mechanism of action at a molecular level and could inform the rational design of future, more potent or selective nematicides.

Biophysical Characterization of Compound-Target Interactions (e.g., isothermal titration calorimetry, surface plasmon resonance)

Following a comprehensive review of available scientific literature, no specific studies detailing the biophysical characterization of interactions between this compound and specific molecular targets were identified. Consequently, there is no published data from techniques such as isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to report. These methods are crucial for quantitatively assessing the binding affinity, thermodynamics, and kinetics of compound-target interactions.

The absence of such data in the public domain indicates that the direct molecular interactions of this compound may not have been subjected to detailed biophysical investigation, or the results of such studies have not been published. Therefore, it is not possible to provide detailed research findings or data tables on its binding constants (K_d), dissociation constants (K_a), enthalpy (ΔH), or entropy (ΔS) changes upon binding to a biological target.

Further research employing these biophysical techniques would be necessary to elucidate the molecular-level interactions of this compound.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies of 3 Chloro N 1,3 Thiazol 2 Ylpropanamide Analogs

Rational Design and Synthesis of Analogs Based on Substructure Variations

The rational design of analogs of 3-Chloro-N-1,3-thiazol-2-ylpropanamide involves the strategic modification of its core components to enhance biological efficacy and understand the pharmacophoric requirements for activity. mdpi.comfrontiersin.org

The chloro-propyl chain is a key feature that can be modified to probe its influence on activity. The chemical reactivity of N-aryl chloroacetamides, a related structural class, is often attributed to the ease with which the chlorine atom can be replaced by nucleophiles. researchgate.net In analogs of this compound, this part of the molecule can be altered in several ways:

Chain Length and Branching: Altering the length of the alkyl chain (e.g., from propyl to ethyl or butyl) can impact how the molecule fits into a biological target's binding pocket. Introducing branching, such as a methyl group on the chain, has been shown in similar thioacetamide-triazole systems to substantially decrease antibacterial activity, suggesting a strict spatial requirement in the binding site. nih.gov

Halogen Substitution: Replacing the chlorine atom with other halogens (e.g., fluorine, bromine) modifies the electronic and steric properties of the molecule. In a series of morpholine-derived thiazoles, a para-bromophenyl substituent showed better potency than a para-chlorophenyl analog, indicating that a larger halogen can increase activity in certain contexts. nih.gov

Isosteric Replacement: The entire chloro-propyl moiety can be replaced with other chemical groups that mimic its size and electronic properties to explore different interactions with the target.

The synthesis of these analogs often begins with the appropriate substituted amine, which is then converted to a chloroacetamide derivative before being linked to the thiazole (B1198619) component. nih.gov

Table 1: Effect of Chloro-Propyl Chain Modification on Biological Activity (Illustrative)

| Analog Structure | Modification | Relative Activity (%) |

|---|---|---|

| This compound | Reference | 100 |

| 2-Chloro-N-1,3-thiazol-2-ylacetamide | Shortened Chain | 85 |

| 4-Chloro-N-1,3-thiazol-2-ylbutanamide | Lengthened Chain | 70 |

| 3-Bromo-N-1,3-thiazol-2-ylpropanamide | Halogen Substitution (Br) | 110 |

| 3-Fluoro-N-1,3-thiazol-2-ylpropanamide | Halogen Substitution (F) | 95 |

The thiazole ring is a versatile scaffold that allows for substitutions at its 4- and 5-positions, which can significantly modulate biological activity. nih.gov SAR studies on various thiazole-containing compounds have revealed critical insights:

Position 4 Substitutions: Attaching different aryl groups at the 4-position of the thiazole ring can influence potency. For instance, in a series of antimicrobial thiazole derivatives, a 4-para-nitrophenyl substitution resulted in a more potent compound series compared to unsubstituted 4-phenyl derivatives. nih.gov The nature of the substituent, whether electron-donating or electron-withdrawing, plays a crucial role. ijpsr.com

Position 5 Substitutions: SAR studies on RORγt inhibitors showed that increasing the size of substituents at the 5-position of the thiazole ring improved potency in the order of H < Me < Et < i-Pr < CH2Ph < OPh. researchgate.net This suggests that a larger, hydrophobic moiety at this position is beneficial for activity in that specific target.

Disubstituted Rings: In many cases, the thiazole ring is 2,4-disubstituted or 2,5-disubstituted. nih.gov For example, in a series of N-(thiazol-2-yl)-benzamide analogs acting as antagonists of the Zinc-Activated Channel (ZAC), bulky substituents in the 4-position of the thiazole ring were found to be detrimental to activity. nih.gov

The synthesis of these analogs can be achieved through methods like the Hantzsch thiazole synthesis, which involves reacting haloketones with thioamides. wikipedia.org

Table 2: Influence of Thiazole Ring Substitutions on Antimicrobial Activity (Illustrative)

| Analog | R1 (Position 4) | R2 (Position 5) | Minimum Inhibitory Concentration (µg/mL) |

|---|---|---|---|

| A | -H | -H | 128 |

| B | -CH3 | -H | 64 |

| C | -Phenyl | -H | 32 |

| D | -4-Chlorophenyl | -H | 16 |

| E | -H | -Br | 64 |

The amide bond (-CO-NH-) is a crucial linker group. Its partial double-bond character results in a planar geometry, which can be important for binding. nih.gov Modifications to this linkage explore the necessity of the hydrogen bond donor (NH) and acceptor (C=O) functionalities.

N-Alkylation: Replacing the amide proton with a methyl or ethyl group can probe the importance of the hydrogen bond donating capability. In studies of thioacetamide-triazoles, blocking the amide NH with methyl or ethyl groups reduced antibacterial activity, indicating the NH group is critical for potency. nih.gov

Bioisosteric Replacement: The amide bond can be replaced with bioisosteres—groups with similar steric and electronic properties—such as triazoles, ureas, or reversed amides. nih.gov For example, replacing an amide with a 1,2,4-triazole (B32235) ring is a common strategy in drug design. nih.gov These changes can alter the molecule's hydrogen bonding capacity, conformational flexibility, and metabolic stability. nih.gov

Table 3: Effect of Amide Linkage Variation on Receptor Binding Affinity (Illustrative)

| Analog | Linkage | Modification | Binding Affinity (Ki, nM) |

|---|---|---|---|

| A | -CO-NH- | Standard Amide | 50 |

| B | -CO-N(CH3)- | N-Methyl Amide | 250 |

| C | -CS-NH- | Thioamide | 75 |

| D | 1,2,4-Triazole | Amide Bioisostere | 120 |

Combinatorial Library Synthesis and High-Throughput Screening for Activity Profiling (in non-human systems)

To efficiently explore the vast chemical space around the this compound scaffold, combinatorial chemistry and high-throughput screening (HTS) are employed. nih.gov This approach allows for the rapid synthesis and evaluation of large numbers of compounds, accelerating the discovery of "hit" molecules with desired biological activity. researchgate.net

The process involves creating a library of analogs by systematically combining different building blocks corresponding to the chloro-propyl chain, the thiazole core, and the amide linkage. chemrxiv.org Solid-phase synthesis is a common technique where molecules are built on a polymer resin, simplifying purification after each reaction step. researchgate.net

Once the library is synthesized, HTS is used to rapidly assess the biological activity of each compound against a specific target in a non-human system. benthamscience.com This could involve:

Enzyme Inhibition Assays: Testing the compounds' ability to inhibit a specific enzyme, such as DNA gyrase or a protein kinase. nih.govmdpi.com

Antimicrobial Screening: Evaluating the library against various bacterial or fungal strains to determine the minimum inhibitory concentration (MIC) for each compound. researchgate.net

Cell-Based Assays: Using cancer cell lines to identify compounds that inhibit cell proliferation. frontiersin.org

This methodology enables the rapid identification of promising lead compounds from a large library, providing valuable SAR data that guides further optimization. nih.govchemrxiv.org

QSAR Model Development for Predicting Biological Activity

Quantitative Structure-Activity Relationship (QSAR) modeling uses statistical methods to create a mathematical relationship between the chemical structures of a series of compounds and their biological activity. researchgate.net This allows for the prediction of the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts. imist.ma

The foundation of a QSAR model is the calculation of molecular descriptors, which are numerical values that describe the physicochemical properties of a molecule. laccei.org For thiazole derivatives, a wide range of descriptors can be calculated using specialized software to capture various aspects of the molecular structure: laccei.org

Topological Descriptors: These describe the atomic connectivity and shape of the molecule (e.g., JGI4, T_C_C_4). laccei.orgresearchgate.net

Electronic Descriptors: These relate to the molecule's electronic properties, such as charge distribution and orbital energies (e.g., ELUMO - Energy of the Lowest Unoccupied Molecular Orbital, GATS2c - Geary autocorrelation weighted by charges). nih.govimist.ma

Physicochemical Descriptors: These include properties like molar refractivity (MR) and the partition coefficient (LogP), which relates to hydrophobicity. imist.ma

Steric and 3D Descriptors: These account for the three-dimensional shape and volume of the molecule, which are crucial for receptor binding. ijpsr.comnih.gov

Once calculated, a subset of the most relevant descriptors is selected using statistical techniques to build a predictive model, often through methods like multiple linear regression (MLR) or artificial neural networks (ANN). imist.malaccei.org A robust QSAR model can then be used to explain how specific structural features influence biological activity and to design new analogs with potentially enhanced potency. imist.maresearchgate.net

Table 4: Common Molecular Descriptors Used in QSAR Studies of Thiazole Derivatives

| Descriptor Class | Descriptor Name | Description | Relevance |

|---|---|---|---|

| Electronic | ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Relates to the ability to accept electrons in reactions. |

| Physicochemical | LogP | Octanol-water partition coefficient | Measures the hydrophobicity of the molecule. imist.ma |

| Physicochemical | MR | Molar Refractivity | Relates to molecular volume and polarizability. imist.ma |

| Topological | T_C_C_4 | A 2D descriptor based on atomic connectivity | Can capture structural features important for activity. researchgate.net |

| Autocorrelation | GATS2c | Geary autocorrelation (lag 2), weighted by charges | Describes the distribution of atomic charges across the molecule. nih.gov |

Statistical Validation and Predictive Power of QSAR Models for this compound Analogs

The development of a robust and reliable Quantitative Structure-Activity Relationship (QSAR) model is critically dependent on its statistical validation. This process ensures that the model is not a result of chance correlation and possesses predictive power for new, untested compounds. For analogs of this compound, various statistical parameters are employed to assess the goodness-of-fit, stability, and predictive capacity of the generated QSAR models.

Internal Validation:

Internal validation assesses the stability and robustness of a QSAR model using the training set of molecules from which it was generated. A key technique for internal validation is cross-validation, most commonly the leave-one-out (LOO) cross-validation. In this method, one compound is removed from the dataset, the model is rebuilt with the remaining compounds, and the activity of the removed compound is predicted. This process is repeated until every compound has been left out once. The predictive ability of the model is then quantified by the cross-validation correlation coefficient (q²). A high q² value (typically > 0.5) indicates good internal predictivity.

For a series of thiazole derivatives, a 2D-QSAR model was developed to predict their inhibitory activity against 5-lipoxygenase. laccei.org The statistical quality of this model was internally validated, yielding a good correlation coefficient. laccei.org In another study on thiazole derivatives as PIN1 inhibitors, the developed model showed a cross-validation coefficient (R²cv) of 0.63, indicating satisfactory performance. imist.ma

External Validation:

While internal validation is crucial, the ultimate test of a QSAR model's utility lies in its ability to predict the activity of an external set of compounds that were not used in the model's development. This is known as external validation. The predictive power is typically assessed by the predictive correlation coefficient (R²pred), which is calculated based on the difference between the observed and predicted activities of the test set compounds. A high R²pred value (typically > 0.6) is indicative of a model with good predictive ability for new chemical entities.

In the aforementioned study on 5-lipoxygenase inhibitors, the predictive ability of the 2D-QSAR model was evaluated externally using a test set of 12 compounds, resulting in a good test set prediction coefficient of 0.621. laccei.org Similarly, a QSAR model for aryl thiazole derivatives demonstrated a predictive r² of 0.4868 for its external validation. researchgate.net

Other Statistical Metrics:

Besides q² and R²pred, other statistical parameters are also important in evaluating a QSAR model. The conventional correlation coefficient (R²) measures the goodness-of-fit of the model to the training data. A high R² value (close to 1.0) is desirable but can be misleading if the model is overfitted. The Mean Squared Error (MSE) provides a measure of the average squared difference between the observed and predicted values. imist.ma Lower MSE values indicate a better fit of the model.

The following table summarizes key statistical parameters used in the validation of QSAR models for thiazole derivatives, which would be applicable to analogs of this compound.

| Parameter | Symbol | Typical Acceptable Value | Description |

| Correlation Coefficient | R² | > 0.6 | Measures the goodness-of-fit of the model to the training data. |

| Cross-validation Coefficient | q² or R²cv | > 0.5 | Assesses the internal predictive ability and robustness of the model. |

| Predictive Correlation Coefficient | R²pred | > 0.6 | Evaluates the external predictive power of the model on a test set. |

| Mean Squared Error | MSE | As low as possible | Represents the average squared difference between observed and predicted values. |

The careful application and interpretation of these statistical validation metrics are paramount in establishing the credibility and utility of any QSAR model for the design of novel and potent analogs of this compound.

Pharmacophore Modeling and De Novo Design Principles for this compound Analogs

Pharmacophore modeling is a powerful computational technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exhibit a specific biological activity. For analogs of this compound, pharmacophore models can elucidate the key interactions with their biological target, thereby guiding the design of new, more potent compounds.

Key Chemical Features for Activity:

Based on the structure of this compound and related thiazole derivatives, a hypothetical pharmacophore model would likely include the following features:

Hydrogen Bond Acceptors (HBA): The carbonyl oxygen of the propanamide group and the nitrogen atom within the thiazole ring are potential hydrogen bond acceptors. These features can form crucial hydrogen bonds with amino acid residues in the active site of a target protein.

Hydrogen Bond Donor (HBD): The amide nitrogen of the propanamide linkage can act as a hydrogen bond donor, contributing to the binding affinity.

Hydrophobic/Aromatic Features: The thiazole ring itself can participate in hydrophobic or aromatic stacking interactions with the target. Modifications to this ring or the addition of other hydrophobic groups could enhance these interactions.

Halogen Atom: The chlorine atom on the propanamide side chain can be involved in halogen bonding or hydrophobic interactions, potentially influencing the compound's binding orientation and affinity.

A study on thiazole-based inhibitors of SARS-CoV-2 main protease identified key interactions including hydrogen bonds and arene-arene interactions involving the thiazole moiety. nih.gov This highlights the importance of these features in the pharmacophore of related molecules.

The table below outlines the potential pharmacophoric features of this compound analogs and their corresponding chemical moieties.

| Pharmacophoric Feature | Potential Chemical Moiety | Type of Interaction |

| Hydrogen Bond Acceptor (HBA) | Carbonyl oxygen (C=O) | Hydrogen Bond |

| Hydrogen Bond Acceptor (HBA) | Thiazole Nitrogen (N) | Hydrogen Bond |

| Hydrogen Bond Donor (HBD) | Amide Nitrogen (N-H) | Hydrogen Bond |

| Hydrophobic/Aromatic Region | Thiazole Ring | Hydrophobic/π-π Stacking |

| Halogen Bond Donor/Hydrophobic Feature | Chlorine Atom (Cl) | Halogen Bond/Hydrophobic |

De Novo Design Principles:

Once a validated pharmacophore model is established, it can be used as a template for de novo drug design. This process involves the computational generation of new molecular structures that fit the pharmacophoric constraints. The primary principles of de novo design in this context are:

Scaffold Hopping: Replacing the core thiazole-propanamide scaffold with other chemical moieties that maintain the correct spatial arrangement of the pharmacophoric features. This can lead to the discovery of novel chemical classes with improved properties.

Fragment Linking/Growing: Using the pharmacophore model as a guide, small molecular fragments that match individual pharmacophoric features can be computationally linked together or grown from a starting fragment to create a complete molecule. A structure-based de novo design approach was successfully used to develop novel aminothiazole-based p38 MAP kinase inhibitors. nih.gov

Optimization of Existing Scaffolds: The pharmacophore model can guide the modification of the existing this compound scaffold. For instance, it can suggest positions where adding or modifying substituents would enhance interactions with the target, such as introducing additional hydrogen bond donors or acceptors, or optimizing the size and electronics of hydrophobic groups.

The application of these de novo design principles, guided by a robust pharmacophore model, can accelerate the discovery of novel analogs of this compound with enhanced biological activity and improved drug-like properties.

Biological Activity Assessment in Non Human Systems and Model Organisms Excluding Clinical Human Data

Antimicrobial Activity Investigations (e.g., antibacterial, antifungal, antiviral efficacy against specific strains)

Thiazole (B1198619) and its derivatives are recognized for their significant antimicrobial properties. Various studies have demonstrated the efficacy of compounds containing the 1,3-thiazole nucleus against a range of microbial pathogens.

Research into novel thiazole derivatives has shown promising results in terms of their minimum inhibitory concentrations (MIC) against both Gram-positive and Gram-negative bacteria, as well as various fungal strains. For instance, a series of newly synthesized 1,3-thiazole and benzo[d]thiazole derivatives were evaluated for their in vitro antimicrobial activity. Some of these compounds exhibited notable antibacterial and antifungal activities at concentrations ranging from 50 to 200 μg/mL against organisms such as methicillin-resistant Staphylococcus aureus (MRSA), Escherichia coli, and Aspergillus niger.

Another study focusing on different heteroaryl thiazole derivatives found moderate antibacterial activity, with the most active compound showing MIC and MBC values in the ranges of 0.23–0.7 mg/mL and 0.47–0.94 mg/mL, respectively. The antifungal activity of these compounds was even more pronounced, with MIC and MFC values in the ranges of 0.06–0.47 mg/mL and 0.11–0.94 mg/mL, respectively.

These findings suggest that a compound like 3-Chloro-N-1,3-thiazol-2-ylpropanamide could potentially exhibit similar antimicrobial efficacy. The actual MIC and MBC/MFC values would, however, be dependent on its specific molecular structure and the microbial strains tested.

Table 1: Representative Antimicrobial Activity of Thiazole Derivatives

| Compound Type | Test Organism | MIC (µg/mL) | MBC/MFC (µg/mL) |

|---|---|---|---|

| Benzo[d]thiazole derivative | MRSA | 50-75 | Not Reported |

| Benzo[d]thiazole derivative | E. coli | 50-75 | Not Reported |

| Benzo[d]thiazole derivative | A. niger | 50-75 | Not Reported |

| Heteroaryl thiazole derivative | Various Bacteria | 230-700 | 470-940 |

| Heteroaryl thiazole derivative | Various Fungi | 60-470 | 110-940 |

The emergence of antimicrobial resistance is a significant global health challenge. Bacteria have evolved various mechanisms to counteract the effects of antimicrobial agents. These mechanisms primarily fall into four categories: limiting the uptake of a drug, modifying the drug target, inactivating the drug, and active efflux of the drug.

For thiazole-containing compounds, as with other antimicrobials, microorganisms could potentially develop resistance through these pathways. For example, enzymatic degradation is a common resistance mechanism against various antibiotics. Bacteria may produce enzymes that modify or cleave the thiazole ring or its side chains, rendering the compound inactive. Alterations in the molecular target of the thiazole derivative, or the upregulation of efflux pumps that actively remove the compound from the bacterial cell, are other plausible resistance strategies. Understanding these potential resistance mechanisms is crucial for the development of robust and effective thiazole-based antimicrobial agents.

Agrochemical Activity Profiling

Thiazole derivatives have also been investigated for their potential use in agriculture as pesticides.

Analogs of toxoflavin, which contains a fused uracil and 1,2,4-triazine ring system, have been synthesized and tested for their herbicidal activity. The introduction of aromatic rings at the C-3 position of toxoflavin analogs has shown to improve herbicidal activity against various weeds in both paddy and upland field conditions. For example, certain analogs exhibited excellent herbicidal activity against weeds like Echinochloa crus-galli, Chenopodium album, and Amaranthus viridis. Given that this compound contains a heterocyclic ring system, it is plausible that it or its derivatives could be explored for herbicidal properties.

Cytotoxicity and Cell Viability Studies in Non-Human Cell Lines for Mechanistic Insights

Following a comprehensive review of scientific literature and chemical databases, it has been determined that there is no publicly available research data on the cytotoxic and cell viability effects of the specific compound This compound in non-human cell lines for the purpose of mechanistic insights. Extensive searches for studies detailing its impact on cellular health, proliferation, or the underlying mechanisms of action did not yield any relevant results.

Consequently, it is not possible to provide detailed research findings, data tables, or an analysis of its biological activity as it pertains to cytotoxicity and cell viability in non-human model systems. The scientific community has not published any investigations that would allow for an assessment of this compound's potential to induce cell death, inhibit cell growth, or elucidate the molecular pathways it might affect.

Computational and Theoretical Chemistry Applications to 3 Chloro N 1,3 Thiazol 2 Ylpropanamide

Molecular Docking and Ligand-Protein Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net This is particularly useful in drug discovery for predicting how a ligand such as 3-Chloro-N-1,3-thiazol-2-ylpropanamide might interact with a protein target.

In cases where the three-dimensional structure of a potential protein target for this compound has not been experimentally determined, homology modeling can be employed. nih.gov This method builds a 3D model of the target protein using the known structure of a homologous protein as a template. The accuracy of the model depends on the degree of sequence identity between the target and the template. For a valid homology model, a sequence identity of over 30% is generally required. The process involves template selection, sequence alignment, model building, and refinement. nih.gov The quality of the resulting model is then assessed using tools like Ramachandran plots to ensure that the protein's stereochemical properties are reasonable. nih.gov

Once a 3D structure of the target protein is available (either from experimental methods or homology modeling), molecular docking can be performed to predict the binding mode of this compound. This analysis identifies the specific amino acid residues in the protein's active site that interact with the ligand and the nature of these interactions (e.g., hydrogen bonds, hydrophobic interactions, van der Waals forces). nih.gov The binding affinity is estimated through scoring functions that calculate the free energy of binding.

A hypothetical docking study of this compound into a generic kinase active site might reveal key interactions. For instance, the thiazole (B1198619) ring could form π-π stacking interactions with aromatic residues like phenylalanine or tyrosine. The amide group is a potential hydrogen bond donor and acceptor, and the chlorine atom could participate in halogen bonding.

Table 1: Hypothetical Binding Interactions of this compound in a Kinase Active Site

| Interacting Residue | Interaction Type | Distance (Å) |

| PHE 85 | π-π Stacking | 3.5 |

| LYS 23 | Hydrogen Bond (with C=O) | 2.8 |

| ASP 145 | Hydrogen Bond (with N-H) | 3.0 |

| LEU 83 | Hydrophobic | 3.9 |

Molecular Dynamics Simulations for Conformational Sampling and Binding Stability

Molecular dynamics (MD) simulations provide a more dynamic picture of the ligand-protein complex. By simulating the movements of atoms over time, MD can be used to assess the stability of the predicted binding pose from molecular docking. nih.gov These simulations can reveal conformational changes in both the ligand and the protein upon binding and provide a more accurate estimation of the binding free energy. Key parameters analyzed from MD simulations include root-mean-square deviation (RMSD) to assess structural stability and root-mean-square fluctuation (RMSF) to identify flexible regions of the complex. nih.gov

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), offer a detailed understanding of the electronic properties of this compound. bhu.ac.in

Frontier Molecular Orbital (FMO) theory is used to predict the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability. researchgate.net A smaller gap suggests higher reactivity. For this compound, FMO analysis can help identify the most likely sites for nucleophilic and electrophilic attack.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound

| Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 5.3 |

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites. bhu.ac.inresearchgate.net The MEP map displays regions of negative electrostatic potential (typically colored red), which are susceptible to electrophilic attack, and regions of positive potential (colored blue), which are prone to nucleophilic attack. For this compound, the oxygen and nitrogen atoms of the amide and thiazole groups are expected to be regions of negative potential, while the hydrogen atoms are likely to be in regions of positive potential. nih.gov This information is crucial for understanding intermolecular interactions, particularly hydrogen bonding. researchgate.net

Virtual Screening and In Silico Design of Novel Analogs (not drug discovery, but scaffold exploration)

The N-1,3-thiazol-2-ylpropanamide scaffold, represented by this compound, serves as a valuable starting point for computational exploration of chemical space. Virtual screening and in silico design are powerful methodologies used not for the direct discovery of new drugs, but for the systematic exploration of a core chemical structure, or "scaffold." This process allows researchers to understand the structural and physicochemical possibilities inherent in the scaffold by creating and evaluating hypothetical analogs computationally. The goal is to map out how modifications to the core structure influence properties, thereby generating a library of virtual compounds with a diverse range of characteristics.

The exploration of the this compound scaffold involves the systematic modification of its key structural components. A virtual library can be generated by altering three primary regions: the chloro-substituted propyl chain, the amide linker, and the thiazole ring itself. These modifications allow for a comprehensive evaluation of the scaffold's chemical versatility. For instance, studies on related N-(thiazol-2-yl)-benzamide analogs demonstrate that substitutions on both the thiazole ring and the group attached to the amide can be systematically varied to probe their influence on molecular properties. nih.gov

The process begins with defining points of variation on the parent scaffold, as illustrated in the table below.

| Scaffold Position | Parent Group (this compound) | Examples of Virtual Modifications | Rationale for Exploration |

| R1 (Propyl Chain) | 3-chloro | -F, -Br, -OH, -CN, -CH3 | Modulate electronics, polarity, and steric bulk. |

| R2 (Propyl Chain) | Ethylene (-CH2CH2-) | Isopropyl, cyclopropyl, butyl | Alter chain length, rigidity, and lipophilicity. |

| R3 (Thiazole Ring) | Hydrogen at C4 | Methyl, ethyl, cyclopropyl, tert-butyl | Investigate the impact of steric hindrance near the amide. nih.gov |

| R4 (Thiazole Ring) | Hydrogen at C5 | Carboxamide, acetate, halogen | Explore how functional groups affect solubility and potential interaction points. nih.gov |

Once a virtual library of analogs is designed, in silico tools are used to calculate a wide range of physicochemical and pharmacokinetic properties. This screening process does not assess efficacy against a biological target but rather characterizes the fundamental properties of the novel analogs. Computational models can predict parameters crucial for understanding the potential behavior of a molecule. mdpi.com These predictions include metrics related to absorption, distribution, metabolism, and elimination (ADME), providing a profile for each designed analog. mdpi.com

A representative analysis of hypothetical analogs derived from the core scaffold might yield data on key molecular descriptors, as shown in the following table. Such data allows chemists to select specific scaffolds for synthesis based on a desired profile, such as high aqueous solubility or predicted cell permeability.

| Analog ID | Modification from Parent Scaffold | Predicted LogP | Predicted Aqueous Solubility (logS) | Predicted Caco-2 Permeability (nm/s) | Predicted CNS Activity Score |

| Parent | This compound | 1.85 | -2.5 | 150 | -1.2 |

| ANA-01 | R1: -OH | 0.95 | -1.8 | 80 | -1.5 |

| ANA-02 | R2: Cyclopropyl | 2.10 | -2.8 | 175 | -1.1 |

| ANA-03 | R3: -CH3 | 2.05 | -2.7 | 160 | -1.1 |

| ANA-04 | R4: -F | 1.90 | -2.6 | 155 | -1.2 |

Note: The data in the table above is hypothetical and for illustrative purposes to represent the output of a typical in silico scaffold exploration study.

This computational approach provides a rational, resource-efficient method for exploring the chemical possibilities of the this compound scaffold. The findings from such virtual screening efforts guide the synthesis of new compounds with tailored properties, expanding the utility and understanding of the thiazole chemical class. jddtonline.infobohrium.com

Analytical Methodologies for Detection, Quantification, and Purity Assessment Research Context

Chromatographic Techniques for Separation and Purity Determination

Chromatography is the cornerstone of analytical chemistry for separating complex mixtures. For a compound like 3-Chloro-N-1,3-thiazol-2-ylpropanamide, both high-performance liquid chromatography (HPLC) and gas chromatography (GC) serve critical but distinct roles.

HPLC, particularly in its reverse-phase mode, is the predominant technique for the analysis of non-volatile, polar compounds such as N-acylthiazoles. A well-developed HPLC method can simultaneously quantify the main compound and separate it from starting materials, by-products, and degradants.

Method development for this compound would focus on optimizing separation parameters to achieve a sharp, symmetrical peak with a reasonable retention time. Drawing from established methods for similar thiazole (B1198619) derivatives, a typical approach would involve a C18 stationary phase, which separates compounds based on their hydrophobicity. nih.gov The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., phosphate (B84403) or ammonium (B1175870) formate) and an organic solvent like acetonitrile (B52724) or methanol. nih.govd-nb.info Gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the efficient elution of all components in a complex research sample. nih.govpensoft.net

Detection is commonly performed using a UV detector, as the thiazole ring and amide chromophores are expected to exhibit significant absorbance in the UV range, likely between 230 and 280 nm. d-nb.infoijnrd.org For higher sensitivity and specificity, particularly in complex biological matrices, a mass spectrometer (LC-MS/MS) can be used as the detector. nih.gov

Validation of the developed method is crucial to ensure its reliability. This process, often following International Council for Harmonisation (ICH) guidelines, establishes the method's suitability for its intended purpose. ijnrd.org Key validation parameters include:

Specificity: The ability to assess the analyte unequivocally in the presence of other components.

Linearity: Demonstrating a direct proportionality between the detector response and the concentration of the analyte over a given range.

Accuracy: The closeness of the test results to the true value, often assessed by spike/recovery experiments. ijnrd.org

Precision: The degree of agreement among individual tests when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. pensoft.net

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantification (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. pensoft.net

Table 1: Example HPLC-UV Method Parameters for Analysis of Thiazole Derivatives

| Parameter | Condition | Reference |

|---|---|---|

| Column | Reverse Phase C18 (e.g., 150 mm x 4.6 mm, 5 µm) | nih.gov |

| Mobile Phase A | 0.1% Formic Acid in Water | nih.gov |

| Mobile Phase B | Acetonitrile | pensoft.net |

| Flow Rate | 1.0 mL/min | nih.govijnrd.org |

| Detection Wavelength | 254 nm (or optimized wavelength based on UV scan) | d-nb.info |

| Column Temperature | 40 °C | nih.govpensoft.net |

| Injection Volume | 10 µL |

Direct analysis of this compound by GC-MS is generally not feasible due to its relatively high molecular weight, polarity conferred by the amide group, and low volatility. However, GC-MS is an invaluable tool for identifying volatile impurities or for analyzing the compound after chemical derivatization. nih.gov

Derivatization is a chemical reaction that converts the analyte into a more volatile and thermally stable product suitable for GC analysis. For an amide, this could involve hydrolysis followed by esterification of the resulting carboxylic acid and silylation of the amine. While this adds complexity, the high separation efficiency of capillary GC columns and the definitive structural information provided by mass spectrometry can be advantageous for specific analytical challenges. nih.govresearchgate.net The mass spectrometer fragments the derivatized analyte in a reproducible manner, creating a unique mass spectrum (fingerprint) that allows for unambiguous identification. nih.gov

Spectrophotometric and Electrochemical Methods for Quantitative Analysis

For routine quantification in simple, known matrices (e.g., monitoring reaction progress where the analyte is the only absorbing species), UV-Visible spectrophotometry can be a rapid and cost-effective alternative to chromatography. The method relies on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species.

A quantitative method would first involve determining the wavelength of maximum absorbance (λmax) for this compound. d-nb.info A calibration curve is then constructed by measuring the absorbance of a series of standard solutions of known concentrations. The concentration of the analyte in an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve. While simple, this method lacks the specificity of chromatography and is susceptible to interference from other UV-absorbing compounds in the sample.

Electrochemical methods, though less common for this type of compound, could potentially be developed. The thiazole ring system may be susceptible to electrochemical oxidation or reduction under specific conditions. Techniques like cyclic voltammetry could be used to investigate the electrochemical behavior of the compound, and a quantitative method such as amperometry could be developed if a suitable electrochemical reaction is identified.

Table 2: Representative Data for a UV Spectrophotometric Calibration Curve

| Concentration (µg/mL) | Absorbance at λmax |

|---|---|

| 5.0 | 0.152 |

| 10.0 | 0.305 |

| 20.0 | 0.611 |

| 40.0 | 1.224 |

| R² Value | 0.999x |

Sample Preparation Strategies for Diverse Research Matrices

The goal of sample preparation is to extract the analyte from its matrix and present it in a clean, concentrated form that is compatible with the chosen analytical instrument. The strategy varies significantly depending on the sample type.

Reaction Mixtures: For monitoring the progress of a chemical synthesis, sample preparation is often minimal. A small aliquot of the reaction mixture is typically diluted with a suitable solvent (e.g., acetonitrile, methanol, or the HPLC mobile phase) to bring the analyte concentration into the linear range of the instrument. nih.gov Filtration through a 0.45 µm syringe filter is recommended to remove particulate matter that could damage the analytical column.

In Vitro Assay Samples: Samples from in vitro studies, such as enzyme inhibition assays or cell culture experiments, often contain salts, proteins, and other media components that can interfere with analysis. A common and effective technique is protein precipitation. nih.gov This involves adding a water-miscible organic solvent, such as cold acetonitrile or methanol, to the sample in a 3:1 or 4:1 ratio. The solvent denatures and precipitates the proteins, which can then be removed by centrifugation. The resulting supernatant, containing the analyte, can be directly injected or further processed. nih.govd-nb.info

Biological Extracts from Model Organisms: Analyzing the compound in tissues or plasma from model organisms requires more extensive cleanup. After initial homogenization, a combination of techniques may be used. Protein precipitation is a common first step. nih.gov For further purification and concentration, liquid-liquid extraction (LLE) or solid-phase extraction (SPE) is often employed. In SPE, the sample is passed through a cartridge containing a solid sorbent that retains the analyte. Interfering components are washed away, and the purified analyte is then eluted with a small volume of a strong solvent.

Table 3: Overview of Sample Preparation Techniques

| Sample Matrix | Primary Challenge | Common Preparation Strategy | Reference |

|---|---|---|---|

| Reaction Mixture | High concentration | Dilute-and-shoot | nih.gov |

| In Vitro Assay Sample | Proteins, salts | Protein Precipitation | nih.gov |

| Biological Extract | High complexity, low concentration | Protein Precipitation followed by Solid-Phase Extraction (SPE) | nih.gov |

Impurity Profiling and Degradation Product Analysis in Research Samples

Assessing the purity of a research compound is critical. Impurities can arise from the synthetic route (e.g., residual starting materials, by-products) or from the degradation of the compound upon storage or exposure to stress conditions. A stability-indicating analytical method, typically a gradient HPLC method, is one that can separate the active compound from all potential impurities and degradation products. nih.gov

To identify potential degradation products, forced degradation or stress testing studies are conducted. The compound is exposed to harsh conditions, including:

Acidic and basic hydrolysis

Oxidation (e.g., with hydrogen peroxide)

Heat (thermal degradation)

Light (photodegradation)

The stressed samples are then analyzed by a high-resolution chromatographic method, often LC-MS/MS. The mass spectrometer provides crucial data for the structural elucidation of any new peaks that appear. By comparing the mass and fragmentation patterns of the degradants to the parent compound, likely degradation pathways, such as hydrolysis of the amide bond or modification of the thiazole ring, can be proposed. nih.gov This information is vital for establishing appropriate storage conditions and understanding the compound's intrinsic stability.

Environmental Fate and Biotransformation Studies in Non Human Systems Academic Focus

Ecotoxicological Implications for Non-Target Organisms (e.g., aquatic invertebrates, plants, soil microbes – academic interest only, no human safety)There is a lack of published research on the potential toxic effects of 3-Chloro-N-1,3-thiazol-2-ylpropanamide on organisms such as daphnids, algae, earthworms, or beneficial soil bacteria.

Due to the absence of research data for this compound in these specific areas, a data table of compound names mentioned in the article cannot be generated.